N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide
Description
N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with multiple functional groups, including amide, ether, and halogen substituents, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O3/c1-17(2)13-14-31-21-10-6-9-19(15-21)25(30)27-20-11-12-22(26)23(16-20)28-24(29)18-7-4-3-5-8-18/h3-12,15-17H,13-14H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKAZJLFFZCRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride to form the benzamide core.
Introduction of the Chlorine Substituent: Chlorination of the aromatic ring can be achieved using reagents such as thionyl chloride or chlorine gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the amide group to an amine.
Substitution: The chlorine substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Investigation as a pharmacological agent for its potential therapeutic effects.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzamido-4-fluorophenyl)-3-(3-methylbutoxy)benzamide: Similar structure with a fluorine substituent instead of chlorine.
N-(3-benzamido-4-bromophenyl)-3-(3-methylbutoxy)benzamide: Similar structure with a bromine substituent instead of chlorine.
N-(3-benzamido-4-methylphenyl)-3-(3-methylbutoxy)benzamide: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence its electronic properties and interactions with biological targets.
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